molecular formula C11H15N3 B6228769 1-(1H-indazol-1-yl)butan-2-amine CAS No. 1247365-00-9

1-(1H-indazol-1-yl)butan-2-amine

Cat. No. B6228769
CAS RN: 1247365-00-9
M. Wt: 189.3
InChI Key:
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Description

“1-(1H-indazol-1-yl)butan-2-amine” is an organic compound that belongs to the class of compounds known as indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure made up of carbon and nitrogen atoms .


Synthesis Analysis

The synthesis of indazole derivatives, including “1-(1H-indazol-1-yl)butan-2-amine”, has been a topic of interest in recent years . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “1-(1H-indazol-1-yl)butan-2-amine” is C11H15N3 . It has a molecular weight of 189 . The structure of indazole consists of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Indazole derivatives, including “1-(1H-indazol-1-yl)butan-2-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Mechanism of Action

While the specific mechanism of action for “1-(1H-indazol-1-yl)butan-2-amine” is not mentioned in the search results, indazole derivatives are known to exhibit a broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Indazole derivatives, including “1-(1H-indazol-1-yl)butan-2-amine”, have shown a wide range of biological activities, making them a promising area for future research . The development of new synthetic approaches and the exploration of their medicinal properties are areas of ongoing study .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-indazol-1-yl)butan-2-amine involves the reaction of 1H-indazole with 2-bromo-1-butene followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "1H-indazole", "2-bromo-1-butene", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1H-indazole (1.0 g, 8.2 mmol) in methanol (20 mL) and add 2-bromo-1-butene (1.5 g, 8.2 mmol) and hydrochloric acid (0.5 mL, 6.1 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH of the solution is acidic. Extract the product with diethyl ether (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product." ] }

CAS RN

1247365-00-9

Product Name

1-(1H-indazol-1-yl)butan-2-amine

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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